(4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
Description
The compound (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone features a methanone core bridging two heterocyclic moieties:
- 4-(4-Chlorophenyl)piperazine: A piperazine ring substituted with a 4-chlorophenyl group, known for modulating receptor interactions (e.g., serotonin or dopamine receptors).
- 1-(6-Phenoxypyrimidin-4-yl)piperidine: A piperidine ring linked to a pyrimidine scaffold with a phenoxy substituent at position 6, which enhances lipophilicity and influences pharmacokinetics.
This dual-heterocyclic architecture is common in CNS-targeting pharmaceuticals, where structural variations critically affect potency, selectivity, and metabolic stability .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMFEWSTJCDXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting 4-chloroaniline with ethylene glycol in the presence of a dehydrating agent.
Formation of the piperidine ring: This involves the reaction of 6-phenoxypyrimidine with piperidine under basic conditions.
Coupling of the two ring systems: The final step involves coupling the piperazine and piperidine derivatives using a suitable coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution on the aromatic rings can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism of Chlorophenyl Substituents
A close analog, [4-(3-chlorophenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone (), differs only in the chlorine position on the phenyl ring (3- vs. 4-). Key implications:
Pyrimidine Ring Modifications
Phenoxy vs. Sulfonyl Substituents
The compound {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone () replaces the phenoxy group with sulfonyl moieties:
- Solubility : Sulfonyl groups increase polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
- Stability: Sulfonyl linkages are less prone to oxidative metabolism than phenoxy ethers, enhancing metabolic stability .
Pyrimidin-2-yl vs. Pyrimidin-4-yl Linkage
The compound (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () shifts the pyrimidine linkage from position 4 to 2:
Piperazine/Piperidine Core Variations
Arylpiperazine with Trifluoromethyl Groups
Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () incorporate trifluoromethyl groups on the arylpiperazine:
- Electron-Withdrawing Effects : The -CF₃ group enhances electron deficiency, strengthening interactions with basic residues in receptor pockets.
- Metabolic Resistance : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life .
Methanesulfonylphenyl Derivatives
The compound 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid () uses a methanesulfonylphenyl group:
Heterocycle Replacements
The pyrazolopyrimidinone scaffold in 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () replaces pyrimidine with pyrazole:
- Binding Kinetics : Pyrazole’s smaller size may reduce steric clashes in compact binding sites.
- Synthetic Complexity : Pyrazole synthesis often requires multi-step protocols, lowering overall yield .
Biological Activity
The compound (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant findings from case studies and research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 364.90 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and a phenoxypyrimidine moiety, which are significant for its biological interactions.
Research indicates that compounds like this one exhibit various biological activities through multiple mechanisms:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, particularly the 5-HT receptor family. This interaction can influence mood regulation and anxiety levels.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Antimicrobial Activity : Some studies have reported antibacterial properties against various strains, suggesting that this compound may be effective against certain bacterial infections.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial activity of synthesized compounds similar to the target compound. It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with specific IC50 values indicating their potency as potential antibacterial agents .
- Neuropharmacological Effects : Research on related piperazine compounds has shown significant effects on serotonin levels in the brain, suggesting potential applications in treating mood disorders .
- Enzyme Inhibition Studies : The compound was assessed for its ability to inhibit AChE, showing promising results that could lead to therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
